Mefenpyr-diethyl
Overview
Description
Mefenpyr-diethyl is a chemical compound primarily used as a herbicide safener. It is known for its ability to protect crops from the phytotoxic effects of herbicides without compromising the herbicidal activity against weeds . The compound is characterized by its chemical structure, which includes a pyrazoline ring substituted with dichlorophenyl and diethyl ester groups .
Mechanism of Action
Target of Action
Mefenpyr-diethyl is an herbicide safener . Its primary targets are the crop plants that it protects from herbicide injury . It selectively protects these plants without affecting the herbicidal efficacy .
Mode of Action
This compound interacts with its targets (crop plants) primarily through four actions :
- Enhancing the metabolism of herbicides in crops .
- Affecting the absorption and transportation of herbicides in crops .
- Competitively binding to herbicide target sites .
- Affecting the activity of target enzymes .
Biochemical Pathways
It is known that the compound enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, and affects the activity of target enzymes .
Pharmacokinetics
This compound has a low aqueous solubility, is relatively volatile, and has a low potential for groundwater leaching . These properties may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of crop plants from herbicide injury . It enhances the resistance of crop plants to herbicides without affecting the efficacy of the herbicide .
Action Environment
This compound is non-persistent in soil and moderately persistent in aquatic systems . Its toxicity varies among organisms and safener compounds . Solubilities and octanol-water partition coefficients seem to be the principal driving force in understanding safener mobilities .
Biochemical Analysis
Biochemical Properties
Mefenpyr-diethyl interacts with various enzymes and proteins in biochemical reactions . The hydrolysis of this compound has been studied extensively . The kinetics of hydrolysis were found to be strongly pH and temperature dependent .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key nucleophilic reaction partner is hydroxyl ions instead of neutral water molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mefenpyr-diethyl involves several steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazoline ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Mefenpyr-diethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Mefenpyr-diethyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of safeners and their mechanisms of action.
Industry: this compound is used in the formulation of herbicides to enhance crop safety and efficacy.
Comparison with Similar Compounds
Mefenpyr-diethyl is unique among herbicide safeners due to its specific chemical structure and mode of action. Similar compounds include:
Isoxadifen-ethyl: Another safener used to protect crops from herbicide damage.
Dichlormid: Known for its use in protecting corn from herbicide injury.
Compared to these compounds, this compound offers distinct advantages in terms of its efficacy and the range of crops it can protect .
Properties
IUPAC Name |
diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCOAPTHCZZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037564 | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135590-91-9 | |
Record name | Mefenpyr-diethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefenpyr-diethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFENPYR-DIETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mefenpyr-diethyl protect crops from herbicide injury?
A1: this compound primarily works by enhancing the natural detoxification mechanisms present in plants. [, , , ] It stimulates the expression of genes that code for enzymes involved in herbicide degradation, leading to a more rapid breakdown of the herbicide within the crop plant. [] This prevents the herbicide from reaching a concentration that would be damaging to the crop. []
Q2: Is this protective effect specific to certain herbicides?
A2: Yes. This compound is most commonly used in conjunction with herbicides that inhibit acetolactate synthase (ALS) and acetyl coenzyme A carboxylase (ACCase). [, , , , , , , ] These herbicides typically target specific metabolic pathways crucial for plant growth. []
Q3: What are some of the enzymes induced by this compound that are involved in herbicide detoxification?
A4: this compound has been shown to induce the activity of glutathione S-transferases (GSTs) in plants like barley. [] GSTs are a family of enzymes known to play a crucial role in detoxifying xenobiotics, including herbicides. []
Q4: Does this compound influence sulfur metabolism in plants?
A5: Research indicates that this compound, along with other safeners, can influence sulfur metabolism in plants, particularly under iron deficiency. [] Studies on barley (Hordeum vulgare) revealed that this compound treatment led to an activation of sulfur metabolism, resulting in increased levels of cysteine and glutathione. []
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H18Cl2N2O4, and its molecular weight is 373.23 g/mol. [, ]
Q6: Is there any spectroscopic data available for this compound?
A7: While specific spectroscopic details are not mentioned in the provided abstracts, several analytical techniques have been employed to characterize this compound, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). [, ]
Q7: How stable is this compound under various environmental conditions?
A8: this compound has been investigated for its stability under sunlight irradiation and in buffered solutions. [] This information is crucial for understanding its behavior in the environment and during agricultural applications. []
Q8: What is the adsorption and desorption behavior of this compound in soil?
A9: Studies have investigated the adsorption and desorption behavior of this compound in different types of agricultural soil. [] This information is crucial for understanding its potential for leaching and persistence in the environment. []
Q9: Does this compound have any known catalytic properties?
A10: There is no evidence in the provided abstracts to suggest that this compound possesses inherent catalytic properties. [] It primarily functions by enhancing the plant's own enzymatic detoxification processes. []
Q10: Are there any alternative synthetic routes to this compound?
A11: Yes. Recent research highlights a sustainable electrochemical approach for synthesizing this compound. [, ] This method utilizes readily available starting materials and proceeds through a [3+2] dipolar cycloaddition reaction. []
Q11: Have any computational studies been conducted on this compound?
A12: While specific details are limited in the abstracts, one study explored the melting behavior and solubility equilibria of this compound in ethanol/water mixtures. [] This type of data can inform formulation strategies. []
Q12: What are the key aspects of SHE (Safety, Health, and Environment) regulations regarding this compound?
A13: While specific regulations are not detailed, one study mentions residue analysis for this compound in various matrices, including crops, food, soil, and water. [] This indicates the importance of monitoring its presence in the environment. []
Q13: What types of studies have been conducted to assess the efficacy and safety of this compound?
A14: Numerous studies have employed greenhouse and field experiments to evaluate the effectiveness of this compound in protecting various crops from herbicide injury and its impact on weed control. [, , , , , , ] These studies provide insights into its practical applications and potential risks. [, ]
Q14: Is there evidence of resistance developing to herbicide-safener combinations involving this compound?
A15: Research suggests that the use of herbicide-safener combinations, including those containing this compound, might contribute to the development of non-target site resistance (NTSR) in some weed species. [, ] This highlights the need for sustainable weed management strategies. [, ]
Q15: What are the implications of resistance developing to herbicides used with this compound?
A16: Resistance to herbicides used in conjunction with this compound, such as mesosulfuron + iodosulfuron, poses a significant challenge in weed management. [, ] It can lead to reduced weed control efficacy and potentially necessitate the use of higher herbicide doses, which raises environmental concerns. [, , ]
Q16: Are there any specific drug delivery systems or targeting strategies being explored for this compound?
A17: The provided abstracts do not indicate research specifically focused on developing targeted delivery systems for this compound. [] Current research primarily focuses on its application as a seed treatment or foliar spray. [, , ]
Q17: What analytical methods are commonly employed to quantify this compound in various matrices?
A18: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a frequently used technique for quantifying this compound and its degradation products in various matrices, including plant tissues and soil. [, ]
Q18: Are there any viable alternatives to this compound as a herbicide safener?
A20: While this compound is a widely used safener, research continually explores new compounds and strategies for enhancing crop selectivity and minimizing herbicide damage. [] Identifying alternative safeners with improved safety profiles and efficacy against resistant weeds is an ongoing area of research. [, ]
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